

# tert-Butyl methyl malonate chemical properties

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## Compound of Interest

Compound Name: *tert-Butyl methyl malonate*

Cat. No.: *B153513*

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An In-Depth Technical Guide to the Chemical Properties of **tert-Butyl Methyl Malonate**

## Introduction

**Tert-butyl methyl malonate** is an asymmetrical diester of malonic acid, bearing both a tert-butyl and a methyl ester group. This structural feature makes it a valuable and versatile reagent in organic synthesis, particularly in the pharmaceutical and fine chemical industries.<sup>[1]</sup> Its utility stems from the differential reactivity of the two ester functionalities and the presence of an acidic methylene group, which serves as a key site for carbon-carbon bond formation. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, reactivity, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development.

## Core Chemical and Physical Properties

**Tert-butyl methyl malonate** is a combustible, colorless to slightly yellow liquid at room temperature.<sup>[2][3][4]</sup> It is soluble in common organic solvents such as alcohols and ethers.<sup>[1]</sup> The material is known to be relatively stable but should be stored away from strong oxidizing agents and high temperatures, as it can darken in color over time.<sup>[1][2][5]</sup>

Table 1: Physicochemical Properties of **tert-Butyl Methyl Malonate**

Property	Value	References
Molecular Formula	<b>C<sub>8</sub>H<sub>14</sub>O<sub>4</sub></b>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	174.19 g/mol	<a href="#">[4]</a> <a href="#">[6]</a>
CAS Number	42726-73-8	<a href="#">[4]</a>
Appearance	Clear colorless to slightly yellow liquid	<a href="#">[3]</a>
Boiling Point	80 °C @ 11 mmHg	<a href="#">[3]</a> <a href="#">[4]</a>
	~213-215 °C @ 760 mmHg	<a href="#">[1]</a>
Melting Point	Approx. -31 °C	<a href="#">[1]</a>
Density	1.03 g/mL at 25 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.415	<a href="#">[3]</a> <a href="#">[4]</a>

| Flash Point | 79 °C (174.2 °F) - closed cup [\[2\]](#)[\[4\]](#)[\[5\]](#) |

## Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of **tert-butyl methyl malonate**. The following data are representative for the compound.

Table 2: Spectroscopic Data for **tert-Butyl Methyl Malonate**

Technique	Parameters	Data	Reference
<sup>1</sup> H NMR	400 MHz, CDCl <sub>3</sub>	δ 3.74 (s, 3H, -OCH <sub>3</sub> ), 3.30 (s, 2H, -CH <sub>2</sub> -), 1.47 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> )	<a href="#">[3]</a>
<sup>13</sup> C NMR	100 MHz, CDCl <sub>3</sub>	δ 167.5, 165.8, 82.1, 52.3, 42.7, 27.9	<a href="#">[3]</a>

| Mass Spec. (HR-FAB) | [M+H]<sup>+</sup> | Calculated for C<sub>8</sub>H<sub>15</sub>O<sub>4</sub>: 175.0883; Found: 175.0875 [\[3\]](#) |

# Synthesis and Reactivity

## Synthesis

**Tert-butyl methyl malonate** is typically synthesized via esterification. A common laboratory-scale method involves the reaction of mono-tert-butyl malonate with methanol in the presence of a catalyst.<sup>[3]</sup> This approach provides a high yield of the desired asymmetric diester.

## Reactivity

The primary utility of **tert-butyl methyl malonate** in organic synthesis is centered on two key features:

- **The  $\alpha$ -Methylene Group:** The protons on the carbon atom situated between the two carbonyl groups (the  $\alpha$ -carbon) are acidic and can be readily removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, acyl chlorides), enabling the construction of more complex molecular frameworks.
- **Differential Ester Reactivity:** The tert-butyl ester and methyl ester groups can be selectively cleaved under different conditions. The tert-butyl group is labile under strong acidic conditions (e.g., trifluoroacetic acid), while the methyl ester is typically removed via saponification with a base (e.g., NaOH, KOH) followed by acidification. This orthogonality allows for selective deprotection and further transformation at either end of the molecule.

## Experimental Protocols

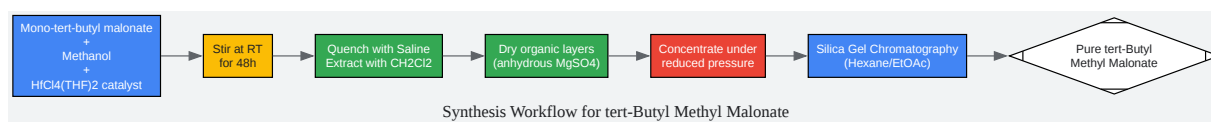
### Synthesis of tert-Butyl Methyl Malonate via Catalytic Esterification

This protocol describes the synthesis from mono-tert-butyl malonate and methanol using a hafnium(IV) chloride catalyst.<sup>[3]</sup>

- **Materials:**
  - Mono-tert-butyl malonate (3.0 g, 18.7 mmol)
  - Methanol (70 mL)

- Hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol)
- Dichloromethane
- Saturated saline solution
- Anhydrous magnesium sulfate
- Silica gel
- n-Hexane
- Ethyl acetate
- Equipment:
  - 200 mL round-bottom flask
  - Magnetic stirrer and stir bar
  - Separatory funnel
  - Rotary evaporator
  - Glassware for column chromatography
- Procedure:
  - To a 200 mL round-bottom flask, add mono-tert-butyl malonate (3.0 g) and methanol (70 mL).<sup>[3]</sup>
  - Add the hafnium(IV) chloride tetrahydrofuran complex (88 mg) to the solution while stirring.<sup>[3]</sup>
  - Stir the reaction mixture at room temperature for 48 hours.<sup>[3]</sup>
  - Upon completion, add saturated saline solution to the mixture.<sup>[3]</sup>

- Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 70 mL).  
[3]
- Combine the organic layers and dry over anhydrous magnesium sulfate.[3]
- Filter and concentrate the solution under reduced pressure using a rotary evaporator.[3]
- Purification:
  - Purify the crude product by silica gel column chromatography.[3]
  - Elute with a mixture of n-hexane/ethyl acetate (50:50) to afford pure **tert-butyl methyl malonate** (yield: 3.0 g, 91%) as a colorless oily liquid.[3]



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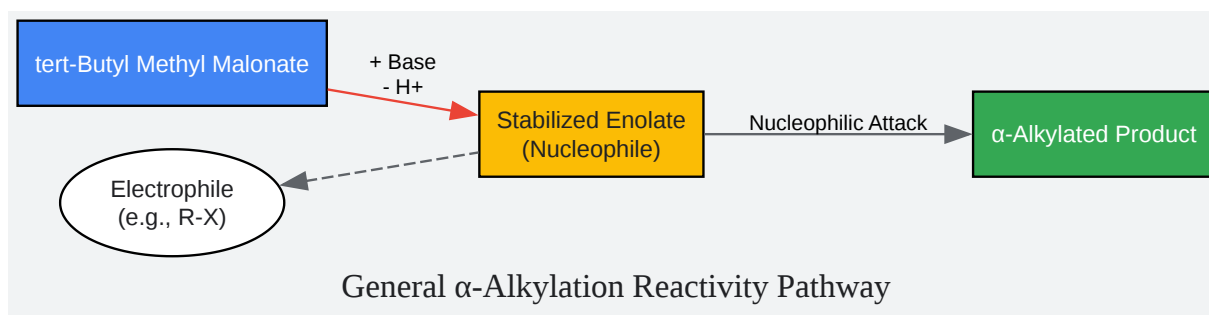
Caption: A flowchart illustrating the key steps in the synthesis of **tert-butyl methyl malonate**.

## General Protocol for $\alpha$ -Alkylation

This protocol provides a representative workflow for the alkylation of the  $\alpha$ -carbon of **tert-butyl methyl malonate**, a cornerstone of its synthetic utility.

- Materials:
  - **tert-Butyl methyl malonate**
  - Anhydrous aprotic solvent (e.g., THF, DMF)
  - Base (e.g., sodium hydride (NaH), potassium carbonate (K<sub>2</sub>CO<sub>3</sub>))
  - Alkylating agent (e.g., an alkyl halide, R-X)

- Aqueous workup solution (e.g., saturated ammonium chloride)
- Organic extraction solvent (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)
- Procedure:
  - Dissolve **tert-butyl methyl malonate** in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
  - Cool the solution in an ice bath (0 °C).
  - Carefully add the base portion-wise to the solution to form the enolate.
  - Allow the mixture to stir for a specified time (e.g., 30-60 minutes) to ensure complete deprotonation.
  - Add the alkylating agent (R-X) dropwise to the enolate solution.
  - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
  - Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
  - Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
  - Purify the resulting  $\alpha$ -alkylated product via column chromatography or distillation.



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Caption: The core reactivity pathway of **tert-butyl methyl malonate** for C-C bond formation.

## Safety and Handling

**Tert-butyl methyl malonate** is classified as an irritant and a combustible liquid.<sup>[1][2][6]</sup> Proper safety precautions are mandatory during its handling and use.

Table 3: Safety Information

Category	Details	References
GHS Hazard Statements	<b>H315: Causes skin irritation</b>	<a href="#">[6]</a>
	H319: Causes serious eye irritation	<a href="#">[6]</a>
	H335: May cause respiratory irritation	<a href="#">[6]</a>
GHS Pictogram	Exclamation Mark	<a href="#">[6]</a>
Precautionary Statements	P261: Avoid breathing vapor.	<a href="#">[6]</a>
	P280: Wear protective gloves/eye protection.	<a href="#">[6]</a>
	S24/25: Avoid contact with skin and eyes.	<a href="#">[1]</a>
Personal Protective Equipment (PPE)	Chemical safety goggles, protective gloves (e.g., nitrile), respirator with appropriate filter (type ABEK).	<a href="#">[4]</a>
Incompatible Materials	Strong oxidizing agents.	<a href="#">[2]</a> <a href="#">[5]</a>
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.	<a href="#">[2]</a> <a href="#">[5]</a>

| Hazardous Decomposition | Combustion produces carbon monoxide (CO) and carbon dioxide (CO<sub>2</sub>). [\[2\]](#)[\[5\]](#) |

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[\[2\]](#)[\[5\]](#) All work should be performed in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.[\[1\]](#)[\[2\]](#)



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- To cite this document: BenchChem. [tert-Butyl methyl malonate chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153513#tert-butyl-methyl-malonate-chemical-properties]

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